molecular formula C19H25N3O4 B5464695 (3S,5R)-1-(cyclopentanecarbonyl)-5-(pyridin-2-ylmethylcarbamoyl)piperidine-3-carboxylic acid

(3S,5R)-1-(cyclopentanecarbonyl)-5-(pyridin-2-ylmethylcarbamoyl)piperidine-3-carboxylic acid

Cat. No.: B5464695
M. Wt: 359.4 g/mol
InChI Key: DTBBELSXMCMUBE-CABCVRRESA-N
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Description

(3S,5R)-1-(cyclopentanecarbonyl)-5-(pyridin-2-ylmethylcarbamoyl)piperidine-3-carboxylic acid is a complex organic compound that features a piperidine ring substituted with a cyclopentanecarbonyl group and a pyridin-2-ylmethylcarbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,5R)-1-(cyclopentanecarbonyl)-5-(pyridin-2-ylmethylcarbamoyl)piperidine-3-carboxylic acid typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Cyclopentanecarbonyl Group: This step can be achieved through acylation reactions using cyclopentanecarbonyl chloride in the presence of a base.

    Attachment of the Pyridin-2-ylmethylcarbamoyl Group: This involves the reaction of the piperidine derivative with pyridin-2-ylmethyl isocyanate under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.

    Reduction: Reduction reactions can be performed on the carbonyl groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridin-2-ylmethylcarbamoyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield piperidine N-oxides, while reduction can produce alcohol derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, (3S,5R)-1-(cyclopentanecarbonyl)-5-(pyridin-2-ylmethylcarbamoyl)piperidine-3-carboxylic acid can be used as a building block for more complex molecules.

Biology

The compound may serve as a ligand in biochemical studies, helping to elucidate the function of various biological targets.

Medicine

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (3S,5R)-1-(cyclopentanecarbonyl)-5-(pyridin-2-ylmethylcarbamoyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes or receptors involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentanecarboxylic acid: Shares the cyclopentane ring structure.

    Piperidine derivatives: Compounds with similar piperidine ring structures.

    Pyridine derivatives: Compounds containing the pyridine ring.

Uniqueness

The uniqueness of (3S,5R)-1-(cyclopentanecarbonyl)-5-(pyridin-2-ylmethylcarbamoyl)piperidine-3-carboxylic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

(3S,5R)-1-(cyclopentanecarbonyl)-5-(pyridin-2-ylmethylcarbamoyl)piperidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O4/c23-17(21-10-16-7-3-4-8-20-16)14-9-15(19(25)26)12-22(11-14)18(24)13-5-1-2-6-13/h3-4,7-8,13-15H,1-2,5-6,9-12H2,(H,21,23)(H,25,26)/t14-,15+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTBBELSXMCMUBE-CABCVRRESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)N2CC(CC(C2)C(=O)O)C(=O)NCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)C(=O)N2C[C@@H](C[C@@H](C2)C(=O)O)C(=O)NCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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